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Urea, tris(phenylmethyl)-

Cat. No.: B11957705
CAS No.: 19617-46-0
M. Wt: 330.4 g/mol
InChI Key: WNNCXTWFLYJYEB-UHFFFAOYSA-N
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Description

Definitional Context and Nomenclature of Tris(phenylmethyl)urea

Tris(phenylmethyl)urea is an organic compound characterized by a central urea (B33335) core with three phenylmethyl (benzyl) groups attached to its nitrogen atoms. Its chemical formula is C22H22N2O. guidechem.com The systematic naming of this compound according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature can be complex due to the trisubstitution. While "Urea, tris(phenylmethyl)-" is a valid name, other synonyms are also used in the literature, such as 1,1,3-Tribenzylurea. guidechem.com

The structure consists of a carbonyl group double-bonded to two nitrogen atoms. One nitrogen atom is bonded to two benzyl (B1604629) groups, and the other is bonded to one benzyl group and one hydrogen atom. This asymmetrical substitution pattern influences its chemical properties and reactivity.

Below is a data table summarizing key identifiers and properties of Tris(phenylmethyl)urea:

PropertyValue
Molecular Formula C22H22N2O
Molecular Weight 330.42 g/mol guidechem.com
CAS Number 19617-46-0 guidechem.com
Canonical SMILES C1=CC=C(C=C1)CNC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 guidechem.com
InChIKey WNNCXTWFLYJYEB-UHFFFAOYSA-N guidechem.com

Significance of Substituted Ureas in Contemporary Academic Chemistry

Substituted ureas are a significant class of organic compounds with wide-ranging applications in various fields of chemistry. Their importance stems from the versatile reactivity of the urea functional group and the ability to modify their properties by attaching different substituent groups to the nitrogen atoms.

In medicinal chemistry, substituted ureas are recognized as privileged structures, meaning they are frequently found in biologically active compounds. nih.gov They are key components in numerous drugs, exhibiting a broad spectrum of activities including antiviral, anticancer, and anti-inflammatory properties. benthamdirect.com For example, some urea derivatives have been investigated as inhibitors of enzymes like HIV protease and soluble epoxide hydrolase. acs.orgmdpi.com The ability of the urea moiety to form strong hydrogen bonds is crucial for its interaction with biological targets. nih.gov

In materials science and polymer chemistry, substituted ureas are used as building blocks for the synthesis of various polymers. The hydrogen bonding capabilities of the urea group contribute to the mechanical strength and thermal stability of these materials. mdpi.com

Furthermore, substituted ureas serve as versatile intermediates in organic synthesis. They can be transformed into a variety of other functional groups and heterocyclic compounds. benthamdirect.comresearchgate.net The synthesis of substituted ureas itself is an active area of research, with efforts focused on developing more efficient and environmentally friendly methods. rsc.orgresearchgate.net Common synthetic routes include the reaction of amines with isocyanates or the carbonylation of amines. researchgate.net

Scope and Research Trajectories of Tris(phenylmethyl)urea

Research specifically focused on Tris(phenylmethyl)urea is more specialized compared to the broader class of substituted ureas. The presence of three bulky benzyl groups significantly influences its steric and electronic properties, directing its research applications.

One area of interest is its potential use in catalysis and as a ligand in coordination chemistry. The nitrogen atoms of the urea moiety can coordinate with metal ions, and the benzyl groups can be modified to tune the electronic and steric environment of the resulting metal complex.

Another research trajectory involves its use as a building block in supramolecular chemistry. The hydrogen bonding capabilities of the N-H group, combined with the potential for π-π stacking interactions between the phenyl rings, make it a candidate for the construction of self-assembling systems and molecular receptors. nih.gov For instance, studies on similar trisubstituted ureas have explored their ability to form hydrogen-bonded aggregates in solution. mdpi.com

While extensive research on the direct applications of Tris(phenylmethyl)urea is not as widespread as for some other substituted ureas, its unique structure provides a platform for fundamental studies in stereochemistry, conformational analysis, and the investigation of non-covalent interactions. The synthesis of asymmetrically trisubstituted ureas like this compound also presents interesting challenges and opportunities for the development of new synthetic methodologies. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2O B11957705 Urea, tris(phenylmethyl)- CAS No. 19617-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19617-46-0

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

1,1,3-tribenzylurea

InChI

InChI=1S/C22H22N2O/c25-22(23-16-19-10-4-1-5-11-19)24(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,25)

InChI Key

WNNCXTWFLYJYEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Tris Phenylmethyl Urea

Strategic Approaches to N-Substituted Urea (B33335) Synthesis

The formation of N-substituted ureas can be broadly categorized into methods that assemble the urea functional group and those that begin with a pre-existing urea molecule. wikipedia.org Key strategies include reactions with isocyanates, the use of phosgene (B1210022) or its safer equivalents, and various rearrangement reactions that generate isocyanate intermediates in situ. rsc.orgresearchgate.net

The synthesis of benzylureas, a subclass of N-substituted ureas, relies on several established techniques. A primary method involves the reaction of an appropriate amine with an isocyanate. researchgate.net For instance, N,N,N'-trisubstituted ureas can be efficiently prepared through a one-pot procedure where a Boc-protected amine is converted into an isocyanate and then reacted with a secondary amine. organic-chemistry.org

Other established methods include:

Phosgenation: This involves reacting amines with phosgene (COCl2) or a safer equivalent like triphosgene. The reaction proceeds through a carbamoyl (B1232498) chloride or isocyanate intermediate. wikipedia.orgrsc.org While effective, the high toxicity of phosgene has driven the development of alternative reagents. wikipedia.org

Carbonylation: Palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas, releasing nitrogen gas as the only byproduct. organic-chemistry.org

Rearrangement Reactions: The Hofmann, Curtius, and Lossen rearrangements are classical methods that generate an isocyanate intermediate from a primary amide, acyl azide, or hydroxamic acid, respectively. researchgate.netorganic-chemistry.org This intermediate can then be trapped by an amine to form the desired urea. organic-chemistry.org A direct synthesis from primary amides using phenyliodine diacetate and an ammonia (B1221849) source leverages the Hofmann rearrangement for in-situ isocyanate generation. organic-chemistry.org

From Urea: Transamidation of urea with an amine is a potential route, though it often requires catalysts or heat. rsc.org Heating an amine hydrochloride with urea in an aqueous solution is a viable method for preparing certain phenylureas. orgsyn.org

A comparison of common synthesis methods for N-substituted ureas is presented in Table 1.

Method Precursors Key Intermediate Advantages Disadvantages Citation
Isocyanate Addition Amine, Isocyanate-High yield, versatileIsocyanates can be toxic/hazardous wikipedia.orgresearchgate.net
Phosgenation Amine, Phosgene (or equivalent)Carbamoyl chlorideReliable for secondary aminesPhosgene is highly toxic wikipedia.orgrsc.org
Catalytic Carbonylation Azide, Amine, Carbon Monoxide-Atom-economical, N2 byproductRequires catalyst (e.g., Palladium) organic-chemistry.org
Hofmann Rearrangement Primary Amide, Oxidizing AgentIsocyanateIn-situ intermediate generationRequires stoichiometric oxidant organic-chemistry.org
Urea Transamidation Urea, Amine-Atom-economicalOften requires heat/catalyst rsc.orgorgsyn.org

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. beilstein-journals.org Several three-component reactions are relevant to urea synthesis.

For example, a Biginelli-type reaction can synthesize dihydropyrimidinones from a mono-substituted urea, an alkylaldehyde, and an arylaldehyde, catalyzed by molecular iodine. beilstein-journals.org While this produces a heterocyclic system, the core reaction demonstrates the coupling of an aldehyde, a urea, and another component. Another relevant MCR is the coupling of alcohols or thiols with N,N-dibromoarylsulfonamides and an isonitrile to produce isoureas and isothioureas via a carbodiimide (B86325) intermediate. organic-chemistry.org

The development of electrocatalytic C-N coupling reactions, particularly between CO2 and nitrogen-containing species like N2 or nitrates, represents a frontier in sustainable urea synthesis. nih.govccspublishing.org.cn These methods aim to replace the energy-intensive Haber-Bosch and Bosch-Meiser processes. nih.gov The key challenge in these systems is the C-N coupling step to form the initial *NCON or *NCONH intermediate on the catalyst surface. ccspublishing.org.cn

Review of Established Benzylurea Synthesis Techniques.

Direct and Indirect Synthetic Routes to Tris(phenylmethyl)urea

Tris(phenylmethyl)urea, also known as 1,1,3-tribenzylurea, has the molecular formula C22H22N2O. guidechem.com Its synthesis can be approached through direct routes using specifically chosen precursors.

PropertyValue
CAS Number 19617-46-0
Molecular Formula C22H22N2O
Molecular Weight 330.42 g/mol
Topological Polar Surface Area 32.3 Ų
Rotatable Bond Count 6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Data sourced from Guidechem guidechem.com

A highly direct and logical route to tris(phenylmethyl)urea involves the reaction of a suitable carbamoyl chloride with an amine. Specifically, the synthesis can be achieved by reacting N,N-Dibenzylcarbamoyl Chloride with benzylamine (B48309).

N,N-Dibenzylcarbamoyl Chloride (CAS 25370-09-6) is itself synthesized from the reaction of dibenzylamine (B1670424) with phosgene. The subsequent reaction with benzylamine is a nucleophilic acyl substitution, where the nitrogen of benzylamine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride leaving group to form the trisubstituted urea.

Synthetic Pathway:

Phosgenation: Dibenzylamine + COCl₂ → N,N-Dibenzylcarbamoyl Chloride + HCl wikipedia.org

Amination: N,N-Dibenzylcarbamoyl Chloride + Benzylamine → Tris(phenylmethyl)urea + HCl wikipedia.org

An alternative direct route would be the reaction of benzyl (B1604629) isocyanate with dibenzylamine. The nucleophilic secondary amine attacks the electrophilic carbon of the isocyanate group to yield the final product. wikipedia.org

Alternative Pathway:

Benzyl isocyanate + Dibenzylamine → Tris(phenylmethyl)urea wikipedia.org

In any synthetic procedure, the potential for side reactions and byproduct formation must be considered. In the context of urea synthesis, particularly when using catalytic methods, several side reactions can occur.

Biuret Formation: When using primary amines in phosgenation reactions, the isocyanate intermediate can react with the newly formed urea product to create a biuret, an undesired byproduct. Careful control of reaction conditions is necessary to avoid this. wikipedia.org

Chan-Lam Coupling Products: The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically using boronic acids as the aryl source. organic-chemistry.org It is used for N-arylation and O-arylation. rsc.org If a synthesis of an aryl urea were attempted using a copper catalyst and a boronic acid, Chan-Lam side reactions could occur. A common side reaction in Chan-Lam chemistry is O-arylation with water if the system is not anhydrous, leading to the formation of phenols. rsc.orgacs.org While typically employed for C-N bond formation, the conditions (copper catalyst, base, oxidant) could potentially lead to undesired homocoupling of the boronic acid or other side products depending on the specific substrates and conditions used. organic-chemistry.orgacs.org

Exploration of Precursor Chemistry (e.g., N,N-Dibenzylcarbamoyl Chloride).

Mechanistic Investigations of Tris(phenylmethyl)urea Formation

The mechanism of formation for tris(phenylmethyl)urea depends directly on the synthetic route employed.

For the route involving N,N-Dibenzylcarbamoyl Chloride and benzylamine, the mechanism is a straightforward nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of benzylamine acts as the nucleophile, attacking the carbonyl carbon of the carbamoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as the leaving group. A final deprotonation step yields the neutral tris(phenylmethyl)urea.

For the route involving benzyl isocyanate and dibenzylamine, the mechanism is a nucleophilic addition to the cumulene system of the isocyanate. The nitrogen of dibenzylamine attacks the central carbon of the -N=C=O group. This is followed by a proton transfer (either intermolecularly or from the protonated amine) to the isocyanate nitrogen, resulting in the final urea product.

In more advanced catalytic systems, such as the electrochemical synthesis of urea from CO₂ and N₂, the mechanism is far more complex. It involves the adsorption and activation of the gaseous precursors on a catalyst surface, followed by a critical C-N coupling step to form an intermediate like *NCON. ccspublishing.org.cn This intermediate then undergoes a series of proton-coupled electron transfer steps to yield the final urea molecule. ccspublishing.org.cn Similarly, the mechanism for the Chan-Lam coupling is believed to proceed through a catalytic cycle involving Cu(II) and Cu(III) species (or sometimes Cu(I)/Cu(II)). The cycle generally involves coordination of the amine, transmetalation with the boronic acid, and a key reductive elimination step that forges the C-N bond. organic-chemistry.orgacs.org

Elucidation of Alkyl Radical and Carbocationic Intermediates

The formation of tris(phenylmethyl)urea can, under certain conditions, proceed through pathways involving reactive intermediates like radicals and carbocations. For instance, photochemical methods have been shown to generate radical species in the synthesis of related cyclic urea compounds. In a process known as deracemization, single electron photooxidation can lead to the formation of a urea radical cation. chinesechemsoc.org This intermediate is then susceptible to further reactions, such as deprotonation, to form a racemic α-amino radical. chinesechemsoc.org While not directly reported for tris(phenylmethyl)urea, analogous pathways could be envisioned, particularly when using synthetic methods that employ high-energy conditions or specific photocatalysts.

The generation of carbocationic intermediates is also a plausible pathway, especially in reactions involving the alkylation of urea or its derivatives with benzyl halides. The benzyl group is known to stabilize a positive charge at the benzylic position, making the formation of a benzyl carbocation a potential step in substitution reactions. However, direct alkylation of urea can be challenging and may lead to a mixture of products due to competing O-alkylation and the formation of multiple N-alkylated species. rsc.org

Regiochemical and Stereochemical Control in Analogous Systems

Achieving regiochemical and stereochemical control is a critical aspect of synthesizing complex ureas. In systems analogous to tris(phenylmethyl)urea, various strategies have been employed to direct the outcome of the reaction.

Regiochemical Control: The synthesis of unsymmetrical ureas often requires methods that prevent the formation of symmetrical byproducts. acs.org One common approach is the reaction of an amine with an isocyanate. acs.org For tris(phenylmethyl)urea, this could involve the reaction of dibenzylamine with benzyl isocyanate or benzylamine with a dibenzylcarbamoyl chloride. The use of phosgene or its safer equivalents, like N,N'-carbonyldiimidazole (CDI), allows for the sequential addition of different amines to a central carbonyl group, thereby controlling the regiochemistry. nih.gov Another strategy involves the palladium-catalyzed amidation of a pre-formed urea with an aryl or alkyl halide, which has been shown to be a general method for preparing unsymmetrically substituted ureas. acs.org

Stereochemical Control: When chiral centers are present in the molecule, controlling the stereochemistry becomes crucial. In N,N'-diaryl ureas, it has been demonstrated that stereochemical information can be relayed over long distances. For example, the reduction of an N,N'-diaryl urea containing a chiral sulfinyl group proceeded with high diastereoselectivity (dr 95:5), indicating that the defined conformation of the urea backbone can influence the approach of a nucleophile. nih.gov Furthermore, the introduction of N-methyl groups can induce a switch from a transoid to a bis-cis conformation in N,N'-diphenylureas, a strategy that has been used in molecular design. nih.gov In photochemical reactions of cyclic ureas, the use of chiral catalysts, such as a phosphate (B84403) base and a peptide-based thiol, has enabled excellent enantioselectivity in deracemization reactions. chinesechemsoc.org These examples from analogous systems highlight the potential for achieving stereochemical control in the synthesis of chiral derivatives of tris(phenylmethyl)urea.

Optimization and Scalability in Laboratory Synthesis

The successful laboratory synthesis of tris(phenylmethyl)urea requires careful optimization of reaction parameters to maximize yield and purity, as well as consideration of the scalability of the chosen method.

Impact of Catalyst Systems and Ligand Design on Reaction Efficiency

Catalysis plays a pivotal role in many modern methods for urea synthesis, offering milder reaction conditions and improved efficiency. For the synthesis of substituted ureas, various catalytic systems have been developed.

Ruthenium pincer complexes have been used for the direct synthesis of ureas from methanol (B129727) and an amine, a highly atom-economical process that produces hydrogen as the only byproduct. organic-chemistry.org Palladium-catalyzed methods are also prominent. For instance, the coupling of ureas with aryl bromides and chlorides has been achieved using palladium complexes with specialized ligands like Xantphos and the non-proprietary bipyrazole ligand, bippyphos. acs.org The choice of ligand can significantly impact the reaction's conversion rate. acs.org In some cases, indium triflate has been shown to catalyze the synthesis of N-substituted ureas from alcohols and urea. organic-chemistry.org

The table below summarizes various catalyst systems used in the synthesis of substituted ureas, which could be adapted for the synthesis of tris(phenylmethyl)urea.

Catalyst SystemReactantsProduct TypeReference
Ruthenium pincer complexMethanol, AmineN-substituted ureas organic-chemistry.org
Pd/CAzides, Amines, COUnsymmetrical ureas organic-chemistry.org
Pd2(dba)3 / Xantphos or bippyphosUrea, Aryl halidesUnsymmetrically substituted ureas acs.org
Indium triflateAlcohols, UreaPrimary carbamates, N-substituted ureas organic-chemistry.org
Iridium complexes (e.g., (Cp*IrCl2)2)Urea, Benzyl alcoholN,N'-dibenzylurea uno.edu

Influence of Reaction Conditions on Yield and Purity

The yield and purity of the final product are highly dependent on the reaction conditions, including the choice of solvent, temperature, and base.

A study on the iridium-catalyzed N-alkylation of urea with benzyl alcohol found that solvent-free conditions with an organic base like potassium tert-butoxide were effective. uno.edu The solubility of the base in the reaction medium was found to be a critical factor for achieving good yields. uno.edu Inorganic bases with poor solubility resulted in lower yields. uno.edu

In another example, a catalyst-free synthesis of N-substituted ureas was developed using water as the solvent. rsc.orgrsc.org The reaction of amines with potassium isocyanate in water proceeded in good to excellent yields with high purity, often avoiding the need for silica (B1680970) gel chromatography. rsc.org The use of water as a solvent was found to be superior to organic solvents like dioxane or THF in this system. rsc.org

The concentration of reactants and the order of addition can also be crucial. In palladium-catalyzed urea arylations, it was found that pre-mixing the catalyst, ligand, base, and urea before adding the aryl halide resulted in more consistent reaction rates. acs.org Furthermore, catalyst loading is a key parameter to optimize for achieving quantitative conversion. acs.org

The following table highlights the effect of different reaction conditions on the synthesis of substituted ureas.

ReactionConditionsEffect on Yield/PurityReference
Iridium-catalyzed N-alkylation of urea with benzyl alcoholSolvent-free, various basesOrganic bases with good solubility (e.g., KOt-Bu) gave higher yields than poorly soluble inorganic bases. uno.edu
Nucleophilic addition of amines to potassium isocyanateWater vs. Organic solventsWater as the sole solvent gave higher yields and purity compared to reactions in dioxane, THF, or acetonitrile. rsc.orgrsc.org
Palladium-catalyzed urea arylationOrder of reagent additionPre-complexation of catalyst, ligand, base, and urea before adding the aryl halide led to more consistent reaction rates. acs.org
Synthesis of N-monosubstituted ureas from benzyl alcohol and ureaCholine chloride/aluminum nitrate (B79036) ionic liquidProvided high yields (85-99%) and high selectivity for the monosubstituted product. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of Tris Phenylmethyl Urea

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for confirming the chemical identity and probing the local electronic environment of atoms within the Tris(phenylmethyl)urea molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific, experimentally verified high-resolution NMR data for Tris(phenylmethyl)urea is not extensively detailed in readily available literature, the expected chemical shifts can be predicted based on the functional groups present.

For ¹H NMR spectroscopy, one would anticipate distinct signals for the different types of protons:

Aromatic Protons: The protons on the three phenyl rings would typically appear in the range of 7.2-7.5 ppm. The exact chemical shifts and multiplicities would depend on the substitution pattern and the electronic environment.

Methylene (B1212753) Protons (-CH₂-): The two benzyl (B1604629) groups attached to the same nitrogen (the N,N-dibenzyl moiety) and the single benzyl group on the other nitrogen (the N'-benzyl moiety) would likely show distinct signals for their methylene protons, expected to appear in the 4.0-5.0 ppm range.

Amine Proton (-NH-): The single proton on the nitrogen of the N'-benzyl group would give a signal whose chemical shift is highly dependent on solvent, concentration, and temperature, but could be expected in a broad range, potentially from 5.0 to 8.0 ppm.

For ¹³C NMR spectroscopy, characteristic signals for each type of carbon atom would be observed:

Carbonyl Carbon (C=O): The urea (B33335) carbonyl carbon is expected to resonate in the downfield region, typically around 155-160 ppm. researchgate.net

Aromatic Carbons: The carbons of the phenyl rings would generate multiple signals in the aromatic region of the spectrum, approximately from 125 to 140 ppm.

Methylene Carbons (-CH₂-): The benzylic carbons would be expected in the range of 45-55 ppm.

A detailed analysis would require experimental data to confirm these predicted ranges and to determine specific coupling constants.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Tris(phenylmethyl)urea

Atom Type Nucleus Predicted Chemical Shift (ppm)
Carbonyl ¹³C 155 - 160
Aromatic ¹³C 125 - 140
Methylene ¹³C 45 - 55
Aromatic ¹H 7.2 - 7.5
Methylene ¹H 4.0 - 5.0

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For Tris(phenylmethyl)urea (C₂₂H₂₂N₂O), the exact monoisotopic mass is 330.1732 g/mol . uni.lu

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 330. The fragmentation of Tris(phenylmethyl)urea would likely proceed through cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group, as these are common fragmentation pathways for amines and amides. libretexts.org Key fragment ions would be anticipated from the loss of benzyl and related radicals:

Tropylium (B1234903) ion (C₇H₇⁺): A prominent peak at m/z 91 is characteristic of compounds containing a benzyl group, arising from the stable tropylium cation.

Loss of a benzyl group: A fragment corresponding to [M - C₇H₇]⁺ would appear at m/z 239.

Cleavage of the C-N bonds: Fragmentation on either side of the urea core could lead to a variety of other ions, such as those corresponding to dibenzylamine (B1670424) fragments or benzoyl-type fragments.

Table 2: Predicted Mass Spectrometry Data for Tris(phenylmethyl)urea

Attribute Value
Molecular Formula C₂₂H₂₂N₂O
Monoisotopic Mass 330.1732 u
Predicted Molecular Ion (M⁺˙) m/z 330

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Nuclei.

X-ray Crystallography and Solid-State Structure Determination

A thorough search of the Cambridge Structural Database (CSD) and other literature sources did not yield a publicly available single-crystal X-ray diffraction structure for Tris(phenylmethyl)urea. biokeanos.comre3data.orgresearchgate.net Therefore, precise experimental data on its solid-state conformation, such as unit cell parameters and space group, are not available at this time. Such an analysis would be a valuable contribution to the chemical literature.

Without experimental crystallographic data, a definitive analysis of the molecular conformation, hydrogen bonding network, and crystal packing is not possible. However, based on the structure, it can be hypothesized that the molecule's conformation would be significantly influenced by the steric bulk of the three benzyl groups. Intermolecular hydrogen bonding would be expected between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, a common and strong interaction in urea derivatives that often dictates the crystal packing arrangement. nih.gov These N-H···O=C hydrogen bonds typically lead to the formation of well-ordered chains or sheets in the crystal lattice.

Single-Crystal X-ray Diffraction of Tris(phenylmethyl)urea.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification and Conformational Insights

Key expected vibrational modes for Tris(phenylmethyl)urea would include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond.

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methylene (-CH₂-) groups would be expected in the 2850-2960 cm⁻¹ range. umd.edu

C=O Stretch (Amide I band): A strong absorption between 1630 and 1680 cm⁻¹ is characteristic of the urea carbonyl group. The exact position is sensitive to hydrogen bonding.

N-H Bend (Amide II band): This vibration, coupled with C-N stretching, typically appears in the 1550-1650 cm⁻¹ region.

C-N Stretch: C-N stretching vibrations would be found in the fingerprint region, likely between 1200 and 1400 cm⁻¹. researchgate.net

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ range and out-of-plane bending modes below 900 cm⁻¹ are characteristic of the phenyl groups.

Raman spectroscopy would provide complementary information, with the symmetric vibrations, such as the aromatic ring breathing modes, often being particularly strong. lippertt.ch

Table 3: Expected FTIR Absorption Regions for Tris(phenylmethyl)urea

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch -NH- 3300 - 3500
C-H Stretch (Aromatic) Phenyl C-H 3000 - 3100
C-H Stretch (Aliphatic) -CH₂- 2850 - 2960
C=O Stretch (Amide I) Urea C=O 1630 - 1680
N-H Bend (Amide II) -NH- / C-N 1550 - 1650
C-N Stretch -N-C=O, -N-CH₂ 1200 - 1400

Compound Names

Systematic Name Synonym(s)
Urea, tris(phenylmethyl)-1,1,3-Tribenzylurea; N,N,N'-Tribenzylurea
Benzylamine (B48309)-
Dibenzylamine-

Computational and Theoretical Studies of Tris Phenylmethyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of molecules. For tris(phenylmethyl)urea, these methods can predict its geometry, molecular orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For tris(phenylmethyl)urea, DFT calculations can provide detailed information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.

A hypothetical DFT study on tris(phenylmethyl)urea would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of electronic properties. The results of such a study could be summarized in the following table:

Parameter Description Predicted Significance for Tris(phenylmethyl)urea
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron.The benzyl (B1604629) groups would likely raise the HOMO energy compared to simple ureas, potentially increasing its nucleophilicity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron.The LUMO may be stabilized by the phenyl rings, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicates chemical reactivity and stability.A smaller gap compared to unsubstituted urea (B33335) would suggest higher reactivity.
Dipole Moment A measure of the net molecular polarity.The arrangement of the three benzyl groups will determine the overall dipole moment, influencing its solubility and intermolecular interactions.
Mulliken Charges Partial charges on individual atoms.The carbonyl oxygen is expected to have a significant negative charge, while the carbonyl carbon will be positive, indicating a primary site for electrophilic and nucleophilic attack, respectively.

This table is illustrative and represents the type of data that would be generated from DFT calculations. Specific values would require dedicated computational studies on tris(phenylmethyl)urea.

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. aip.org These predictions are invaluable for interpreting experimental data and confirming the structure of the molecule. For tris(phenylmethyl)urea, DFT calculations could predict the vibrational frequencies corresponding to the C=O stretching, N-H stretching (if any secondary amine is present), and C-N stretching modes, which are characteristic features in the IR spectrum of ureas.

Conformational analysis of substituted ureas is crucial as the rotation around the C-N bonds can be sterically hindered, leading to stable cis/trans isomers. acs.orgnih.govresearchgate.net In tris(phenylmethyl)urea, the bulky benzyl groups would likely impose significant steric constraints, favoring a specific set of conformations. Computational studies on N,N'-disubstituted ureas have shown a strong preference for the trans conformation due to reduced steric repulsion. nih.gov For tris(phenylmethyl)urea, a detailed conformational search would be necessary to identify the global minimum energy structure and other low-energy conformers.

Spectroscopic Feature Computational Prediction Method Expected Information for Tris(phenylmethyl)urea
Infrared (IR) Frequencies DFT (e.g., B3LYP functional with a suitable basis set)Prediction of characteristic vibrational modes, such as C=O stretch (around 1650-1700 cm⁻¹), and various C-H and C-N vibrations.
¹H and ¹³C NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) method with DFTPrediction of the chemical shifts for the different protons and carbons in the benzyl groups and the urea moiety. This would help in assigning experimental NMR spectra. aip.org
UV-Visible Absorption Time-Dependent DFT (TD-DFT)Prediction of electronic transitions, likely in the UV region, associated with the phenyl chromophores and the urea carbonyl group.
Conformational Isomers Potential Energy Surface (PES) scan using DFT or other methodsIdentification of stable conformers arising from rotation around the C-N and N-C(benzyl) bonds and the energy barriers between them. acs.orgnih.gov

This table provides an overview of how computational methods can predict spectroscopic and conformational properties. The actual values are dependent on the specific computational setup.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Energetics.

Molecular Dynamics and Simulation Methodologies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with the environment. nih.govlu.seureaknowhow.com For tris(phenylmethyl)urea, MD simulations can offer insights into its conformational flexibility and how it interacts with other molecules, including solvents or other solutes.

While quantum chemical calculations can identify stable conformers, MD simulations can explore the conformational landscape of tris(phenylmethyl)urea in a more dynamic context, for instance, in a solvent. By simulating the molecule's motion over time, one can observe transitions between different conformations and understand the flexibility of the benzyl groups. Enhanced sampling techniques, such as metadynamics or replica-exchange MD, could be employed to overcome energy barriers and explore a wider range of conformations. nih.gov A study on N-aryl-N'-cyclopentyl ureas utilized metadynamics to generate conformational free-energy landscapes. nih.gov

Tris(phenylmethyl)urea has the potential to form intermolecular hydrogen bonds through its N-H group (if one benzyl group is on the other nitrogen) and can engage in π-π stacking interactions via its phenyl rings. MD simulations are well-suited to study these interactions, which can lead to self-assembly or aggregation. rsc.org By simulating a system with multiple tris(phenylmethyl)urea molecules, one can observe the formation of dimers or larger aggregates and analyze the nature of the interactions driving this behavior. The choice of force field is critical for accurately modeling these non-covalent interactions. nih.gov

Simulation Type Objective Key Observables
Single Molecule in Solvent To study conformational dynamics and solvent interactions.Root-mean-square deviation (RMSD) of atomic positions, dihedral angle distributions, radial distribution functions (RDFs) of solvent molecules around the solute.
Multiple Molecules in Solution To investigate aggregation and self-assembly.Cluster analysis to identify aggregates, calculation of intermolecular interaction energies (e.g., hydrogen bonding, van der Waals, electrostatic).
Free Energy Calculations To quantify the stability of different conformational states or binding affinities.Potential of Mean Force (PMF) along a reaction coordinate (e.g., a dihedral angle or the distance between two molecules).

This table outlines the types of MD simulations that could be performed on tris(phenylmethyl)urea and the insights they would provide.

Conformational Landscape Exploration of Tris(phenylmethyl)urea.

Mechanistic Predictions and Reaction Pathway Modeling

Computational methods can be used to model reaction mechanisms involving tris(phenylmethyl)urea. acs.org For example, if tris(phenylmethyl)urea were to act as a catalyst or participate in a reaction, quantum chemical calculations could be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. This would provide a detailed, atomistic understanding of the reaction mechanism and the role of the tris(phenylmethyl)urea molecule. Studies on other urea derivatives have explored their role in catalysis and proton transfer reactions. nih.govacs.org

For a hypothetical reaction involving tris(phenylmethyl)urea, computational modeling could provide the following data:

Parameter Description Significance
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.A lower activation energy indicates a faster reaction rate.
Reaction Energy (ΔErxn) The overall energy change of the reaction (difference between products and reactants).Determines if the reaction is exothermic (releases energy) or endothermic (requires energy).
Transition State Geometry The molecular structure at the highest point on the reaction pathway.Provides insight into the mechanism of bond breaking and formation.

This table illustrates the kind of data that can be obtained from reaction pathway modeling.

Computational Elucidation of Transition States and Reaction Energetics

The formation of an unsymmetrical trisubstituted urea like tris(phenylmethyl)urea, which is N,N,N'-tribenzylurea, would likely proceed through the reaction of dibenzylamine (B1670424) with benzyl isocyanate or a related precursor. Computational methods, particularly DFT, would be instrumental in mapping the potential energy surface of such a reaction.

A hypothetical reaction pathway for the formation of tris(phenylmethyl)urea from dibenzylamine and benzyl isocyanate can be outlined. The reaction would involve the nucleophilic attack of the nitrogen atom of dibenzylamine on the electrophilic carbon atom of the isocyanate group. This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final urea product.

Table 1: Hypothetical Intermediates and Transition States in the Formation of Tris(phenylmethyl)urea

StepDescriptionKey Structural Features
Reactants Dibenzylamine and Benzyl IsocyanateSeparate molecular entities.
TS1 Transition state for C-N bond formationPartial bond formation between the nitrogen of dibenzylamine and the carbonyl carbon of the isocyanate.
Intermediate Zwitterionic adductA fully formed C-N single bond with a negatively charged oxygen and a positively charged nitrogen.
TS2 Transition state for proton transferElongated N-H bond in the dibenzylamino moiety and forming O-H bond.
Product Tris(phenylmethyl)ureaStable urea molecule with a newly formed N-H bond and a C=O double bond.

Theoretical Basis for Selectivity in Urea-Forming Reactions

Selectivity in chemical reactions is a critical aspect, and computational studies can provide a theoretical foundation for understanding it. In the context of forming tris(phenylmethyl)urea, selectivity issues could arise if competing reactions are possible.

For instance, if benzylamine (B48309) were present in the reaction mixture along with dibenzylamine, the formation of symmetrical N,N'-dibenzylurea could be a competing pathway. Computational studies could elucidate the factors governing the selectivity of benzyl isocyanate towards reacting with dibenzylamine over benzylamine.

This would involve calculating the activation energy barriers for both reaction pathways:

Dibenzylamine + Benzyl Isocyanate → Tris(phenylmethyl)urea

Benzylamine + Benzyl Isocyanate → N,N'-Dibenzylurea

A comparison of these energy barriers would indicate the kinetically favored product. Factors influencing this selectivity could include:

Steric Hindrance: The bulkier dibenzylamino group might exhibit a higher activation barrier for reaction compared to the less hindered benzylamine.

Nucleophilicity: The relative nucleophilicity of dibenzylamine and benzylamine would play a crucial role. Computational parameters such as the Fukui function or the population analysis of the nitrogen lone pair could quantify this.

Table 2: Hypothetical Comparison of Activation Energies for Competing Reactions

Reacting AmineCalculated Activation Energy (Hypothetical)Expected Product Selectivity
DibenzylamineE_a(1)Governed by the relative magnitudes of E_a(1) and E_a(2).
BenzylamineE_a(2)A lower activation energy would indicate a higher reaction rate and thus higher selectivity for that product.

Without specific published data, these tables remain hypothetical illustrations of how computational studies would be applied to understand the chemistry of tris(phenylmethyl)urea.

Coordination Chemistry of Tris Phenylmethyl Urea and Its Derivatives

Ligand Properties and Metal Ion Binding Modes

The coordination behavior of any urea-based ligand is primarily dictated by the donor capabilities of its carbonyl oxygen and nitrogen atoms.

Bidentate Coordination Capabilities of Urea (B33335) Moieties

Urea and its derivatives typically act as monodentate ligands, coordinating to a metal center through the carbonyl oxygen atom. nih.govmdpi.comnih.gov This is due to the sp2 hybridization of the oxygen, making its lone pairs readily available for donation. However, bidentate coordination, involving either the two nitrogen atoms or one nitrogen and the oxygen atom, is also possible, though less common. nih.govresearchgate.net This N,O-bidentate chelation forms a stable four-membered ring with the metal ion. For tris(phenylmethyl)urea, the potential for bidentate coordination would likely be influenced by the steric demands of the benzyl (B1604629) groups.

Influence of Phenylmethyl Substituents on Coordination Geometry

The three phenylmethyl, or benzyl, groups are expected to exert a significant steric influence on the coordination geometry of any resulting metal complex. These bulky substituents would likely hinder the close approach of other ligands or even prevent the formation of certain coordination geometries. For instance, the steric hindrance from the benzyl groups might favor lower coordination numbers or distorted geometries around the metal center. rsc.org In related systems, bulky substituents on ligands have been shown to create unique coordination environments, influencing the reactivity and stability of the complex. researchgate.net The phenyl rings themselves could also engage in non-covalent interactions, such as π-stacking, which could further influence the solid-state structure of potential complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with a novel ligand like tris(phenylmethyl)urea would likely follow established methods in coordination chemistry, though modifications might be necessary to accommodate its specific properties.

Preparation of Discrete Metal-Tris(phenylmethyl)urea Coordination Compounds

The synthesis of discrete coordination compounds of tris(phenylmethyl)urea would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal precursor. Given the nonpolar nature of the benzyl groups, solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) might be employed. The stoichiometry of the reaction would be varied to target complexes with different ligand-to-metal ratios. The isolation of crystalline products suitable for single-crystal X-ray diffraction would be a primary goal to unambiguously determine the structure.

Spectroscopic and Crystallographic Probing of Metal-Ligand Interactions

The characterization of any new metal-tris(phenylmethyl)urea complexes would rely on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: This technique would be crucial for determining the coordination mode of the urea moiety. Coordination through the carbonyl oxygen would be expected to cause a shift to a lower frequency for the C=O stretching vibration compared to the free ligand. nih.govrjpbcs.com Conversely, coordination involving a nitrogen atom would lead to changes in the N-H stretching frequencies (if a hydrogen were present on a coordinating nitrogen) and C-N stretching vibrations. rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy would provide information about the symmetry and solution-state structure of the complex. Changes in the chemical shifts of the protons and carbons near the coordination site upon complexation would confirm metal-ligand binding.

Crystallographic Methods:

A hypothetical data table for a potential complex is presented below to illustrate the type of information that would be sought.

Hypothetical Complex Metal Ion Coordination Mode Key IR Band (C=O) cm⁻¹ Key ¹H NMR Shift (CH₂) ppm
[M(tris(phenylmethyl)urea)Cl₂]M = Co(II)Monodentate (O-donor)~1630 (shifted from free ligand)Shifted downfield upon coordination

Applications in Metal Ion Sequestration and Recognition

Urea and thiourea (B124793) derivatives have been investigated for their ability to act as receptors for anions and, in some cases, for metal ion sequestration. The design of such sequestering agents often relies on the formation of stable complexes with specific metal ions. The bulky, hydrophobic environment created by the three phenylmethyl groups in tris(phenylmethyl)urea could potentially offer selectivity for certain metal ions, particularly those that favor coordination within a sterically hindered and nonpolar pocket. However, without experimental data, the efficacy and selectivity of tris(phenylmethyl)urea as a metal ion sequestrant remain purely speculative.

No Publicly Available Research Found on the Coordination Chemistry of Tris(phenylmethyl)urea

The performed searches for "Tris(phenylmethyl)urea metal complexes," "Tris(benzyl)urea coordination compounds," "synthesis of metal receptors from Tris(phenylmethyl)urea," and "thermodynamic data for Tris(benzyl)urea metal complexes" did not yield any relevant scholarly articles, experimental data, or detailed research findings. This suggests that the coordination chemistry of this specific compound is not a widely studied area within the scientific community, or at least, the findings are not published in publicly accessible domains.

While general principles of coordination chemistry involving urea and other tripodal ligands are well-documented, the strict requirement to focus solely on "Urea, tris(phenylmethyl)-" prevents the extrapolation of these general principles to create a scientifically accurate and informative article about this specific compound without direct evidence. Providing such an article would amount to speculation rather than factual reporting.

Therefore, the requested article cannot be generated at this time due to the absence of foundational research on the topic.

Supramolecular Chemistry and Non Covalent Assemblies of Tris Phenylmethyl Urea

Hydrogen Bonding as a Driving Force for Self-Assembly

Hydrogen bonding is the primary non-covalent interaction governing the self-assembly of tris-urea molecules. The urea (B33335) moiety contains two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of robust and directional intermolecular connections.

In tripodal tris-urea systems, a delicate balance exists between intramolecular and intermolecular hydrogen bonds, which dictates the final supramolecular structure. Intramolecular hydrogen bonds can occur between a urea N-H group and an acceptor atom within the same molecule, such as a nitrogen atom on a pyrazole (B372694) ring or the central scaffold, leading to a more compact conformation. worktribe.com

However, intermolecular hydrogen bonding is typically the dominant force in the self-assembly of these architectures. worktribe.com A common and highly stable motif is the "urea α-tape," where the two N-H groups of one urea molecule interact with the carbonyl oxygen of an adjacent molecule, forming a hydrogen-bonded polymer. worktribe.com In tris-urea scaffolds, these interactions are more complex. The three urea groups can cooperate to form cage-like or capsular structures, often encapsulating a guest molecule or ion. For instance, two tris-urea molecules can dimerize to form a capsule held together by numerous hydrogen bonds, creating a well-defined internal cavity. rsc.orgiitg.ac.in The specific conformation adopted (e.g., syn or anti) by the urea groups and the nature of the substituents and the central scaffold play a crucial role in determining the resulting hydrogen-bonding pattern. worktribe.com

Cooperativity is a hallmark of the self-assembly of tris-urea systems, where the binding of one molecule enhances the binding of subsequent molecules. This phenomenon leads to the formation of highly stable and well-defined supramolecular polymers and aggregates. researchgate.net Thermodynamic analysis of the self-assembly of certain bis-urea macrocycles, which share principles with tris-urea systems, reveals a cooperative pathway with distinct nucleation and elongation steps. nih.gov

This cooperative effect arises from the synergistic association of the multiple urea groups. The initial formation of a dimer may be less favorable than the subsequent addition of more monomers to form longer oligomers or helical polymers. researchgate.net The presence of guest molecules can also influence these cooperative interactions. Guests that fit well within the channels of the assembled structures can stabilize and promote the elongation of the supramolecular polymer, while other molecules may act as "chain stoppers," limiting the size of the assembly. nih.gov This guest-influenced modulation of cooperative assembly is a key feature in the design of responsive supramolecular materials.

Elucidation of Intra- and Intermolecular Hydrogen Bonding Patterns in Tris-Urea Motifs.

Design and Engineering of Tris(phenylmethyl)urea-Based Supramolecular Materials

The predictable and robust nature of urea-driven hydrogen bonding allows for the rational design and engineering of advanced supramolecular materials with tailored properties and functions.

By carefully modifying the molecular structure of the tris-urea building block, researchers can control the self-assembly process to yield specific architectures. Tris-urea compounds have been shown to form a variety of structures, including discrete molecular capsules, helical fibers, and extended networks that can function as low-molecular-weight gelators. ucl.ac.ukrsc.org

For example, a tripodal tris-urea receptor was designed to act as a gelator, forming helical fibers through self-association. rsc.org The introduction of anions can inhibit this process, demonstrating a stimulus-responsive material. rsc.org In another example, two molecules of a tris-urea receptor were shown to self-assemble into a dimeric molecular capsule to encapsulate larger anions like sulfate (B86663). rsc.org The formation of these structures is directed by a network of controlled non-covalent interactions, including hydrogen bonds and, in some cases, anion-π interactions. rsc.org

Table 1: Self-Assembled Structures of Representative Tris-Urea Compounds
Tris-Urea Compound TypeAssembled StructureDriving InteractionsReference
Tren-based p-halophenyl ureaDimeric molecular capsuleN-H···anion hydrogen bonds rsc.org
Tripodal hexafunctional urea/thiourea (B124793)Binding clefts for sulfateHydrogen bonding ucl.ac.uk
Tren-based tris-urea pyridiniumHelical gel fibersHydrogen bonding, π-π stacking rsc.org
Pentafluoro-substituted tris-ureaCapsular assembly for phosphate (B84403) dimerHydrogen bonding, anion-π interactions rsc.org

A primary application of tris-urea architectures is in host-guest chemistry, where they act as receptors for anions and neutral molecules. numberanalytics.com The three urea groups create a convergent arrangement of hydrogen bond donors, forming a highly pre-organized binding pocket or cavity that is ideal for recognizing and encapsulating negatively charged species. ucl.ac.ukresearchgate.net

These receptors have demonstrated effective binding for a wide range of anions, including halides (e.g., F⁻, Cl⁻), bicarbonate, and various oxoanions like sulfate (SO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻). rsc.orgnih.govrsc.org The binding affinity and selectivity can be tuned by altering the electronic properties of the aryl groups attached to the urea moieties or by modifying the central scaffold. ucl.ac.ukrsc.org For instance, electron-withdrawing groups on the phenyl rings increase the acidity of the urea N-H protons, enhancing anion binding. ucl.ac.uk In some cases, the binding event involves the formation of a 2:1 host-guest capsule, where two receptor molecules encapsulate a single anion. rsc.org

Table 2: Anion Binding by Representative Tripodal Tris-Urea Receptors
Receptor TypeGuest AnionStoichiometry (Host:Guest)Association Constant (Kₐ, M⁻¹)SolventReference
Tren-based naphthyl-ureaH₂PO₄⁻1:11.1 x 10⁴DMSO-d₆ rsc.org
Pentafluoro-substituted tren-based tris-ureaH₂PO₄⁻Not specified3.3 x 10⁵DMSO-d₆ rsc.org
Pentafluoro-substituted tren-based tris-ureaCH₃COO⁻Not specified2.8 x 10⁴DMSO-d₆ rsc.org
Tren-based tris-urea pyridiniumCl⁻1:11154DMSO-d₆ rsc.org

Self-Assembled Structures via Controlled Non-Covalent Interactions.

Dynamic Covalent and Non-Covalent Systems Incorporating Urea Motifs

While the urea bond is known for its exceptional stability due to resonance, recent research has demonstrated that it can be rendered dynamic and reversible under specific conditions. rsc.orgrsc.org This has led to the development of dynamic covalent systems based on urea motifs, which combine the strength of covalent bonds with the reversibility of non-covalent interactions. nih.govmdpi.com

Reversible Interactions and Adaptability in Supramolecular Polymers

The defining characteristic of supramolecular polymers is the reversibility of the non-covalent bonds that hold their monomeric units together. This reversibility imparts a dynamic nature to the polymers, allowing them to adapt to their environment by assembling and disassembling in response to external conditions.

Tris-urea derivatives, such as those based on a tris(ureidobenzyl)amine framework, exemplify this principle. rsc.orgrsc.org In solution, these molecules can self-assemble through intermolecular hydrogen bonds, forming structures ranging from discrete dimeric aggregates to extensive fibrous networks that entrap solvent molecules to form supramolecular gels. nii.ac.jprsc.org The primary driving force for this assembly is the network of hydrogen bonds formed between the urea groups of adjacent molecules. rsc.orgresearchgate.net

The adaptability of these systems is demonstrated by their response to various stimuli. For instance, some C3-symmetric tris-urea compounds can exist as discrete, soluble dimeric capsules in certain solvents but can be induced to transform into a supramolecular gel upon the application of physical force, such as sonication. nii.ac.jprsc.org This transition represents a shift from a simple dimeric assembly to a complex, entangled network of supramolecular polymer fibers. rsc.org The process is reversible, and the gel state can be disrupted by factors that interfere with the hydrogen-bonding network, such as the addition of a competitive solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org This stimuli-responsive behavior highlights the dynamic equilibrium between the assembled and disassembled states, a key feature of adaptable supramolecular systems.

Integration into Self-Healing and Responsive Materials

The dynamic and reversible nature of the non-covalent interactions in tris-urea-based supramolecular polymers makes them ideal candidates for the design of "smart" materials, such as those with self-healing or responsive properties. nih.gov The ability to repair damage and respond to external stimuli is intrinsically linked to the capacity of the hydrogen bonds to break and reform. nih.gov

The tris-urea motif has been successfully incorporated into polymer backbones, such as polydimethylsiloxane (B3030410) (PDMS), to create materials with demonstrable self-healing capabilities. mdpi.comrsc.org The healing mechanism in these materials is based on the reversibility of the urea-urea hydrogen bonds. When the material is cut or cracked, these non-covalent bonds are broken at the point of damage. However, when the damaged surfaces are brought back into contact, the urea groups can recognize each other and spontaneously re-establish the hydrogen-bonding network, effectively mending the material and restoring its mechanical integrity. nih.govwikipedia.org This process can occur autonomously at room temperature or be facilitated by a stimulus such as heat, which increases polymer chain mobility. wikipedia.orgpolimi.it

Beyond self-healing, these materials are inherently responsive. The same stimuli that can influence the assembly-disassembly equilibrium can be used to switch the material's properties. The sonication-induced gelation of tris(ureidobenzyl)amine is a clear example of a responsive material, where a mechanical force triggers a macroscopic change from a solution to a gel. rsc.org Similarly, changes in solvent polarity or temperature can trigger this gel-sol transition, allowing the material's properties to be tuned on demand. nii.ac.jp While many self-healing systems rely on these reversible non-covalent interactions, other strategies involve making the covalent urea bond itself dynamic, often through the introduction of bulky substituents or the use of a catalyst to lower the energy barrier for reversible bond dissociation and reformation. nih.govrsc.orgrsc.org

Applications of Tris Phenylmethyl Urea in Advanced Materials Science

Functional Materials Design and Development

The design of functional materials hinges on the precise control of molecular interactions to achieve desired macroscopic properties. Tris(phenylmethyl)urea offers a versatile scaffold for creating such materials through both covalent and non-covalent approaches.

Tris(phenylmethyl)urea can be conceptualized as a multifunctional building block for creating complex polymeric architectures. The urea (B33335) group (–NH–CO–NH–) is a well-established motif in polymer chemistry, known for its ability to form strong, directional hydrogen bonds. researchgate.netresearchgate.net This characteristic allows it to be incorporated into polymer backbones or as a pendant group to induce specific chain conformations and intermolecular associations.

When used as a monomer or cross-linking agent, the trifunctional nature of a tris-urea scaffold can lead to the formation of branched or network polymers. researchgate.net For instance, polycondensation reactions involving urea and polyamines are a known route to produce polyurea polymers. researchgate.net The phenylmethyl groups attached to the nitrogen atoms introduce significant steric bulk, which can influence the polymer's solubility, morphology, and thermal properties. These bulky groups can create rigid polymer structures and define free volume within the material. Furthermore, the incorporation of urea functionalities is a key strategy in the design of advanced structures like coordination polymers (CPs) and metal-organic frameworks (MOFs), where the hydrogen-bonding and polar nature of the urea group contribute to creating robust and functional frameworks. researchgate.net

Supramolecular chemistry provides a powerful tool for enhancing the mechanical properties of polymeric materials without altering their covalent structure. The urea moiety is central to this approach due to its capacity for strong and specific hydrogen bonding, which can lead to the formation of physical cross-links. These non-covalent interactions create dynamic, self-healing networks within a material, significantly improving its toughness, tensile strength, and elasticity.

Research on polyurethane-urea systems has demonstrated that the formation of multi-urea linkages results in supramolecular hydrogels with exceptional mechanical strength. rsc.org The hydrogen bonds between urea groups lead to the formation of hard segments that act as reinforcing domains within the softer polymer matrix. This mechanism has been shown to yield materials with tensile strengths up to 34 MPa and high elongation at breakage. rsc.org While not specific to the tris(phenylmethyl) derivative, these findings highlight the fundamental contribution of the urea group. The phenylmethyl groups in Tris(phenylmethyl)urea would further contribute to mechanical enhancement through π-π stacking interactions and by restricting polymer chain mobility, a factor known to promote strong interfacial interactions. researchgate.net The integration of molecules capable of forming such supramolecular networks can act as "soft templating" agents that guide the crystallization of a polymer matrix, thereby influencing its mechanical performance. mdpi.com

Table 1: Effect of Supramolecular Additives on Polymer Mechanical Properties

Polymer MatrixAdditive SystemObserved Mechanical EnhancementReference
PolyurethaneIn situ formed multi-urea linkagesTensile strength increased to 3.3–34 MPa; elongation at breakage from 970–2420% rsc.org
Polylactide (PLA)Fulvic acid-based benzhydrazide (FA-BH)With 0.1 wt% FA-BH, tensile strength increased by 6.38% and impact strength by 74.56% mdpi.com
Polyacrylic acid (PAA)Hyper-branched polymer (HBP)With 14 wt% HBP, toughness increased by up to 820% mdpi.com

Role of Tris(phenylmethyl)urea as a Building Block in Polymeric Systems.

Advanced Composites and Hybrid Materials

Tris(phenylmethyl)urea is a candidate for use in advanced composites, where the goal is to combine different materials to achieve properties that are superior to those of the individual components. mdpi.comletpub.com

Furthermore, such additives can function as nucleating agents. In semi-crystalline polymers like polylactide (PLA), well-dispersed organic molecules can act as sites for initiating crystal growth. mdpi.com This influences the degree of crystallinity and the size of the crystalline domains, which in turn has a profound impact on the mechanical properties, thermal stability, and barrier properties of the final material. mdpi.com The ability to control crystallization through such additives allows for the precise tuning of material characteristics for specific applications. The effectiveness of such an approach relies on the additive's dispersion within the matrix, which is aided by specific interactions at the particle-matrix interface. mdpi.com

The urea core is capable of forming strong hydrogen bonds with polar matrices or with functional groups on the surface of inorganic fillers. Simultaneously, the three phenylmethyl groups provide a nonpolar, aromatic character, allowing for favorable van der Waals and CH/π interactions with nonpolar or aromatic polymers. researchgate.net Research has shown that multiple CH/π interactions between aromatic rings and polymer backbones can lead to significant adhesion, with binding strengths comparable to those of high-energy non-covalent interactions. researchgate.net This dual chemical nature makes Tris(phenylmethyl)urea a potential interfacial modifier or adhesion promoter, capable of bridging the chemical gap between dissimilar materials in a composite system.

Integration into Polymer Matrices for Tunable Properties.

Exploration in Sensing and Recognition Platforms

The precise arrangement of hydrogen bond donors on the urea scaffold makes tris-urea derivatives attractive candidates for the development of chemical sensors and molecular recognition systems.

The N-H protons of the urea groups are acidic enough to interact strongly with anions. This interaction can be exploited for sensing applications. A study on asymmetric tris-urea receptors demonstrated their ability to act as colorimetric sensors for anions such as fluoride (B91410) (F⁻) and hydroxide (B78521) (OH⁻). rsc.org The binding of these anions leads to the deprotonation of the urea's N-H protons. This change in the electronic structure of the molecule results in a distinct and visible color change, allowing for naked-eye detection. rsc.orgresearchgate.net

The selectivity and sensitivity of these tris-urea sensors can be tuned by modifying the substituents on the molecule. rsc.orgresearchgate.net For example, the presence of electron-withdrawing groups can enhance the acidity of the N-H protons, making deprotonation more favorable and increasing sensitivity. rsc.org This principle of anion-induced deprotonation, coupled with a colorimetric or fluorescent signal, is a promising strategy for creating new sensing platforms. The tris(phenylmethyl)urea structure provides a robust framework for developing such sensors, where the phenyl groups can be part of the chromophore system or be further functionalized to modulate the sensor's properties.

Table 2: Anion Sensing Characteristics of Tris-Urea Receptors

Receptor TypeTarget AnionSensing MechanismSignal OutputReference
Asymmetric tris-ureaFluoride (F⁻), Hydroxide (OH⁻)Stepwise deprotonation of N-H protonsVisible color change rsc.org
Tris(indolyl)metheneFluoride (F⁻)Two-stage proton transferStepwise drastic color changes researchgate.net

Development of Chemical Sensors Based on Tris(phenylmethyl)urea Scaffolds

The development of chemical sensors for the detection of anions is a significant area of research due to the importance of various anions in biological, environmental, and industrial processes. The core principle behind the use of urea-based compounds as chemical sensors lies in their ability to act as neutral anion receptors through the formation of hydrogen bonds between the N-H protons of the urea group and the target anion. This host-guest interaction is the foundation for designing sensors with high selectivity and sensitivity.

While specific studies on "Urea, tris(phenylmethyl)-" as a chemical sensor scaffold are not extensively documented, the broader class of urea derivatives has been widely investigated for this purpose. These studies provide a strong basis for postulating the potential of "Urea, tris(phenylmethyl)-" in this application. The two N-H protons on the urea moiety of "Urea, tris(phenylmethyl)-" can act as hydrogen-bond donors, creating a binding pocket for various anions. The selectivity of this binding can be influenced by the geometric arrangement of the urea group and the steric hindrance provided by the three phenylmethyl substituents.

Research on other urea-based receptors has demonstrated their efficacy in binding a range of anions, including halides (F⁻, Cl⁻, Br⁻, I⁻), oxoanions (such as acetate, dihydrogen phosphate), and other biologically or environmentally relevant ions. acs.orgkoreascience.krresearchgate.netmdpi.com The strength and selectivity of this binding are often determined by titrating the receptor with the anion and measuring the association constant (Kassoc). A higher association constant indicates a stronger interaction between the host and the guest.

To illustrate the principle of anion recognition by urea-based scaffolds, the following table presents representative data from studies on related urea derivatives, showcasing their anion binding affinities.

Receptor TypeAnion GuestAssociation Constant (Kassoc) [M⁻¹]Solvent
Bis-urea macrocycleAcetate (CH₃COO⁻)1.2 x 10⁴DMSO
Chiral urea-based macrocycleD-Boc-alanineSignificant spectral changeDMSO
Simple thiourea (B124793) receptorFluoride (F⁻)High affinityDMSO
Tripodal tris(pyrrolamide)Nitrate (B79036) (NO₃⁻)1.15 x 10⁵2:1 CH₂Cl₂/DMSO

This table presents illustrative data for various urea-based receptors to demonstrate the principle of anion binding and is not specific to "Urea, tris(phenylmethyl)-".

The development of a chemical sensor based on a "Urea, tris(phenylmethyl)-" scaffold would involve its incorporation into a suitable sensing platform where the anion binding event can be translated into a measurable signal.

Optical or Electrochemical Transduction Mechanisms

Once the "Urea, tris(phenylmethyl)-" scaffold has selectively bound a target anion, this molecular recognition event must be converted into a detectable signal. This process is known as signal transduction, which can be achieved through various mechanisms, primarily optical or electrochemical.

Optical Transduction

Optical sensors rely on a change in their optical properties, such as color or fluorescence, upon binding with an analyte. For "Urea, tris(phenylmethyl)-" to function as an optical sensor, it would typically need to be chemically modified to include a chromogenic or fluorogenic unit.

Colorimetric Sensing: A chromophore (a color-producing group) could be attached to the "Urea, tris(phenylmethyl)-" structure. The binding of an anion to the urea moiety could alter the electronic properties of the conjugated system of the chromophore, leading to a visible color change. acs.orgresearchgate.net For instance, deprotonation of the urea N-H groups by a strongly basic anion like fluoride can cause a significant shift in the absorption spectrum. acs.org

Fluorescent Sensing: A fluorophore (a fluorescence-emitting group) could be integrated into the scaffold. The anion binding event can influence the fluorescence in several ways, such as through photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or by causing conformational changes that affect the fluorophore's emission. mdpi.comnih.gov The binding of an anion can either quench (turn-off) or enhance (turn-on) the fluorescence signal, providing a clear indication of the analyte's presence.

Electrochemical Transduction

Electrochemical sensors measure changes in electrical properties, such as potential or current, resulting from the interaction between the sensor and the analyte. "Urea, tris(phenylmethyl)-" could be utilized as the active component (ionophore) in an ion-selective electrode (ISE). koreascience.krresearchgate.netkoreascience.kr

In this setup, the "Urea, tris(phenylmethyl)-" would be incorporated into a polymeric membrane, typically made of polyvinyl chloride (PVC), along with a plasticizer. koreascience.krsigmaaldrich.com This membrane is placed at the tip of an electrode. When the electrode is immersed in a sample solution, the "Urea, tris(phenylmethyl)-" ionophore selectively binds to the target anion at the membrane-solution interface. This selective binding event leads to a charge separation across the membrane, resulting in a potential difference that can be measured potentiometrically. The magnitude of this potential is related to the concentration of the target anion in the sample, according to the Nernst equation.

Studies on other urea and thiourea derivatives have demonstrated the feasibility of this approach for creating selective electrodes for anions like iodide and perchlorate. koreascience.krkoreascience.krmdpi.com The selectivity of the electrode is determined by how strongly the ionophore binds to the target anion compared to other interfering ions. koreascience.kr

The following table summarizes the potential transduction mechanisms for a chemical sensor based on "Urea, tris(phenylmethyl)-".

Transduction MechanismPrinciplePotential Application
Optical
ColorimetricAnion binding induces a change in the absorption spectrum of an integrated chromophore.Naked-eye detection of specific anions.
FluorescentAnion binding modulates the emission of an integrated fluorophore (quenching or enhancement).Highly sensitive detection of trace anions.
Electrochemical
Potentiometric (ISE)Selective anion binding by the ionophore in a membrane generates a measurable potential difference.Quantitative measurement of anion concentrations in various samples.

The application of "Urea, tris(phenylmethyl)-" in advanced materials science, particularly in the realm of chemical sensors, is a promising area for future research. By leveraging the well-established principles of anion recognition by urea moieties and combining them with modern transduction techniques, it is conceivable to develop novel sensors based on this specific scaffold.

Future Research Directions and Interdisciplinary Perspectives on Tris Phenylmethyl Urea

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of tris(phenylmethyl)urea will increasingly prioritize environmental and economic sustainability. Traditional synthetic routes are being reimagined through the lens of green chemistry, which emphasizes waste reduction, energy efficiency, and the use of renewable resources.

Table 1: Comparison of Synthetic Methodologies for Urea (B33335) Derivatives

Parameter Conventional Synthesis Emerging Green Methodologies
Energy Source Thermal heating (reflux) Microwaves, Ultrasonication, Mechanical force
Solvent Use Often requires large volumes of organic solvents Solvent-free (mechanochemistry) or green solvents (water, ethanol) araku.ac.iriitg.ac.in
Reaction Time Hours to days Minutes to hours nih.gov
Byproducts Can generate significant waste Minimized through high atom economy and catalytic cycles beilstein-journals.org
Catalysts May use stoichiometric reagents or precious metals Reusable heterogeneous catalysts, organocatalysts, earth-abundant metals acs.orgaraku.ac.ir

| Feedstocks | Isocyanates, phosgene (B1210022) derivatives | Direct use of amines and CO2 acs.org |

Advanced Characterization Techniques for Complex Supramolecular Systems

The defining feature of tris(phenylmethyl)urea is its ability to self-assemble into complex, ordered systems through non-covalent interactions, primarily hydrogen bonding. researchgate.net Understanding and controlling these assemblies requires a sophisticated suite of characterization tools capable of probing structures and dynamics across multiple length scales.

While standard techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy remain crucial, future research will increasingly rely on more advanced methods. mdpi.com Solid-state NMR will be invaluable for characterizing the structure of crystalline or semi-crystalline assemblies. To visualize the nanoscale architectures formed by tris(phenylmethyl)urea, high-resolution microscopy techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are indispensable. science.gov

For studying the mechanical properties of materials derived from these supramolecular systems, such as gels or polymers, rheology and microrheology will be critical. nih.gov These techniques can provide insights into properties like stiffness, shear-thinning, and self-healing capabilities. mdpi.comnih.gov Additionally, scattering techniques, including Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS), will allow for the characterization of particle sizes and assembly structures in solution. science.govnih.gov

Table 2: Advanced Characterization Techniques for Tris(phenylmethyl)urea Assemblies

Technique Information Obtained Relevance to Tris(phenylmethyl)urea
Atomic Force Microscopy (AFM) Surface topography, nanostructure morphology, mechanical properties nih.gov Visualizing self-assembled fibers, films, and other nanostructures.
Rheology Viscoelastic properties, gel strength, flow behavior nih.gov Characterizing the mechanical integrity of supramolecular gels and polymers.
Solid-State NMR (ssNMR) Local chemical environment, intermolecular packing in the solid state Elucidating the hydrogen-bonding network in crystalline assemblies.
Dynamic Light Scattering (DLS) Hydrodynamic radius of particles in solution science.gov Determining the size of aggregates or nanoparticles in solution.

| Cyclic Voltammetry (CV) | Redox properties of electroactive derivatives mdpi.com | Investigating stimuli-responsive systems where assembly is controlled by redox state. |

Computational Design of Novel Tris(phenylmethyl)urea Architectures with Predictive Functions

Computational chemistry and molecular modeling are transitioning from explanatory tools to predictive engines for the de novo design of functional molecules. For tris(phenylmethyl)urea, computational approaches will be instrumental in designing new architectures with tailored properties before their costly and time-consuming synthesis.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to accurately predict the strength and geometry of hydrogen bonds, guiding the design of molecules with specific self-assembly motifs. acs.org Molecular Dynamics (MD) simulations will allow researchers to observe the entire self-assembly process in silico, predicting the most stable supramolecular structures and their dynamic behavior over time. nih.gov This predictive capability is crucial for designing, for example, stable nanocapsules for guest encapsulation or robust fibers for advanced materials. researchgate.net

A particularly promising area is the computational screening of tris(phenylmethyl)urea derivatives for specific functions, such as catalysis or molecular recognition. acs.org By building computational models of transition states or host-guest complexes, researchers can identify the most promising candidates for synthesis, significantly accelerating the discovery of new functional materials. acs.orgnih.gov This approach has already proven successful in identifying novel urea-based organocatalysts. acs.org

Table 3: Computational Approaches for Designing Tris(phenylmethyl)urea Systems

Computational Method Primary Function Example Application
Density Functional Theory (DFT) Calculate electronic structure, predict reaction energies and bond strengths. acs.org Designing derivatives with optimized hydrogen-bonding capabilities for stronger self-assembly.
Molecular Dynamics (MD) Simulate the motion and interaction of molecules over time. nih.gov Predicting the final morphology of self-assembled nanostructures (e.g., spheres, fibers, sheets).
Molecular Docking Predict the binding orientation and affinity of a molecule to a target. nih.gov Screening for derivatives that can act as enzyme inhibitors or as receptors for specific analytes.

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with a specific activity or property. | Developing models to predict the catalytic efficiency or guest-binding affinity of new designs. |

Cross-Disciplinary Integration with Nanoscience and Engineering for Emerging Technologies

The future impact of tris(phenylmethyl)urea will be largely defined by its integration into applied fields like nanoscience and engineering. Its inherent self-assembling properties make it an ideal building block for creating "bottom-up" functional nanomaterials.

In nanomedicine , tris(phenylmethyl)urea derivatives could be engineered to self-assemble into nanocarriers for targeted drug delivery or as scaffolds for tissue engineering. google.com The ability to form discrete, hollow capsules creates potential for encapsulating therapeutic agents. researchgate.net

In materials science , the hydrogen-bonded networks of tris(phenylmethyl)urea can be exploited to create supramolecular polymers and gels with unique properties like self-healing and stimuli-responsiveness. mdpi.com These "smart" materials could find applications in coatings, adhesives, and soft robotics.

In environmental technology , tris(urea) receptors have already demonstrated the ability to form caged frameworks capable of capturing atmospheric CO2. iitg.ac.in Future research could focus on designing robust, recyclable tris(phenylmethyl)urea-based materials for carbon capture or for sensing environmental pollutants. The compound could also serve as a functional organic ligand to stabilize inorganic nanoparticles, creating hybrid materials with combined properties for catalysis or sensing. acs.org The intersection with agricultural science, inspired by the development of "nano-urea" fertilizers, could lead to novel systems for the controlled release of agrochemicals. nih.govresearchgate.net

Table 4: Potential Applications in Nanoscience and Engineering

Field Application Enabling Property of Tris(phenylmethyl)urea
Nanomedicine Drug delivery vehicles, tissue engineering scaffolds. google.com Self-assembly into biocompatible nanostructures (micelles, vesicles). researchgate.net
Materials Science Self-healing polymers, stimuli-responsive gels. mdpi.com Reversible hydrogen-bonding networks.
Environmental Tech Carbon capture, chemical sensors. Formation of porous, crystalline solids with specific binding sites. iitg.ac.in
Catalysis Nanocatalyst support, organocatalysis. Ability to act as a ligand for metal nanoparticles or as a bifunctional catalyst. acs.orgacs.org

| Nano-agriculture | Controlled-release formulations. nih.gov | Encapsulation of active ingredients within a self-assembled matrix. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tris(phenylmethyl) urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Systematic evaluation of synthetic pathways (e.g., nucleophilic substitution, urea derivatization) should be conducted by varying catalysts (e.g., DBU, NaH), solvents (polar vs. non-polar), and temperatures. Yield optimization can be assessed via gravimetric analysis, while purity is quantified using HPLC with UV detection (C18 columns, acetonitrile/water mobile phase). Comparative studies should reference literature protocols for analogous urea derivatives .

Q. Which spectroscopic techniques are most effective for characterizing tris(phenylmethyl) urea, and what are the critical spectral markers?

  • Methodological Answer :

  • NMR : Look for urea NH proton signals (δ 5.5–6.5 ppm in DMSO-d6) and benzyl group aromatic protons (δ 7.2–7.4 ppm).
  • FT-IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550–1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C21H21N3O). Cross-validate with computational predictions (e.g., m/z calculators) .

Q. What are the common impurities encountered during tris(phenylmethyl) urea synthesis, and how can chromatographic methods be optimized for their detection?

  • Methodological Answer : Impurities like unreacted benzylamine or byproducts (e.g., bis-substituted urea) can be identified via TLC (silica gel, ethyl acetate/hexane) or GC-MS. For HPLC, use a gradient elution (e.g., 60–90% acetonitrile over 20 minutes) to resolve closely eluting peaks. Spiking experiments with authentic standards are recommended .

Advanced Research Questions

Q. How does the steric hindrance from phenylmethyl groups in tris(phenylmethyl) urea influence its reactivity in nucleophilic reactions?

  • Methodological Answer : Perform kinetic studies under controlled conditions (e.g., SN2 reactions with alkyl halides) using UV-Vis or stopped-flow techniques. Compare reaction rates with less hindered urea analogs (e.g., trimethylurea). Computational modeling (e.g., Gaussian, with B3LYP/6-31G* basis set) can visualize steric maps and transition-state geometries .

Q. What strategies can resolve contradictions in thermodynamic data (e.g., ΔH, ΔS) reported for tris(phenylmethyl) urea in different solvent systems?

  • Methodological Answer : Replicate studies in standardized solvents (DMSO, THF, water) using calorimetry (e.g., DSC for ΔH) and van’t Hoff analysis for ΔS. Account for solvent polarity and hydrogen-bonding effects. Publish raw datasets in repositories like Zenodo to enable meta-analyses .

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict the crystal structure of tris(phenylmethyl) urea derivatives?

  • Methodological Answer : Combine X-ray crystallography with DFT-optimized structures (VASP or CRYSTAL software). Use Hirshfeld surface analysis to assess intermolecular interactions. Validate predictions via Rietveld refinement of PXRD data .

Q. What interdisciplinary approaches (e.g., organocatalysis, materials science) have been explored using tris(phenylmethyl) urea, and what are the unresolved mechanistic questions?

  • Methodological Answer : Literature reviews using SciFinder or Reaxys should focus on applications in asymmetric catalysis (e.g., hydrogen-bonding catalysis) or polymer networks. Mechanistic gaps (e.g., role of urea in supramolecular assembly) can be probed via in-situ FT-IR or TEM .

Data Contradiction & Ethical Considerations

Q. How should researchers address discrepancies in reported toxicity profiles of tris(phenylmethyl) urea across studies?

  • Methodological Answer : Conduct dose-response assays (e.g., MTT assays on HEK293 cells) under consistent conditions (pH, exposure time). Compare with OECD guidelines. Publish negative data to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.